

# CAY10505: A Potent PI3Ky Inhibitor for Inflammatory Response Studies

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An In-depth Technical Guide for Researchers and Drug Development Professionals

**CAY10505** is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Ky) isoform, a key enzyme implicated in inflammatory and autoimmune diseases. This guide provides a comprehensive overview of **CAY10505**, its mechanism of action, and its application in preclinical inflammatory response studies, with a focus on experimental protocols and quantitative data analysis.

#### **Core Mechanism of Action**

**CAY10505** exerts its anti-inflammatory effects by selectively targeting the γ isoform of PI3K. PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs), which are activated by various inflammatory mediators such as chemokines. By inhibiting PI3Kγ, **CAY10505** effectively blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling pathway. This disruption leads to the downstream inhibition of Akt phosphorylation, thereby attenuating a cascade of cellular processes vital for the inflammatory response, including leukocyte recruitment, activation, and production of pro-inflammatory cytokines.[1][2]

### **Inhibitory Profile of CAY10505**

The selectivity of **CAY10505** for PI3Ky over other PI3K isoforms is a key attribute, minimizing off-target effects. The half-maximal inhibitory concentrations (IC<sub>50</sub>) highlight its potency and



#### selectivity.

Target Kinase	IC50
РІЗКу	30 nM[1][2]
ΡΙ3Κα	0.94 μM[1]
РІЗКβ	20 μM[1]
ΡΙ3Κδ	20 μM[1]
Casein Kinase 2 (CK2)	20 nM[1]

Table 1: Inhibitory activity of **CAY10505** against various kinases.

## **Signaling Pathway Modulation**

**CAY10505**'s primary impact is on the PI3K/Akt signaling pathway, which consequently influences other downstream pathways integral to the inflammatory response, such as the NF- kB pathway.

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## References

- 1. Pharmacokinetics, oral bioavailability, and metabolism in mice and cynomolgus monkeys of (2'R,5'S-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, an agent active against human immunodeficiency virus and human hepatitis B virus PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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